Pantherinine
Overview
Description
Pantherinine is a cytotoxic aromatic alkaloid that has been isolated from the ascidian Aplidium pantherinum . This compound is known for its unique structure and significant biological activities, particularly its cytotoxic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pantherinine involves complex organic reactions. The primary synthetic route includes the formation of the aromatic core followed by the introduction of functional groups through various organic reactions. Specific details on the synthetic routes and reaction conditions are not widely documented in the literature.
Industrial Production Methods: Industrial production of this compound is not well-established due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is isolated from natural sources, particularly the ascidian Aplidium pantherinum .
Chemical Reactions Analysis
Types of Reactions: Pantherinine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Pantherinine has several scientific research applications, including:
Chemistry: Used as a model compound for studying aromatic alkaloids and their reactions.
Biology: Studied for its cytotoxic properties and potential as an anticancer agent.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Limited industrial applications due to its complex structure and synthesis challenges.
Mechanism of Action
The mechanism of action of pantherinine involves its interaction with cellular components, leading to cytotoxic effects. The exact molecular targets and pathways are not fully understood, but it is believed to interfere with cellular processes, leading to cell death .
Comparison with Similar Compounds
7-Deazainosine: Another compound isolated from the same source, known for its unique structure and biological activities.
Other Aromatic Alkaloids: Compounds with similar structures and biological activities.
Uniqueness: Pantherinine is unique due to its specific structure and significant cytotoxic properties. Its isolation from a marine organism also adds to its uniqueness compared to other aromatic alkaloids .
Properties
IUPAC Name |
11-amino-4-bromo-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),10,13,15-octaen-12-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrN3O/c16-7-1-2-11-9(5-7)8-3-4-18-14-13(8)12(19-11)6-10(17)15(14)20/h1-6H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNMOYGATWIMBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C4C(=C2C=C1Br)C=CN=C4C(=O)C(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165084 | |
Record name | Pantherinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152606-66-1 | |
Record name | Pantherinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152606661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pantherinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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